molecular formula C3H3BrN2S2 B1302848 3-Bromo-5-(methylthio)-1,2,4-thiadiazole CAS No. 36955-33-6

3-Bromo-5-(methylthio)-1,2,4-thiadiazole

Cat. No.: B1302848
CAS No.: 36955-33-6
M. Wt: 211.1 g/mol
InChI Key: SLMCXSVDKBFAAZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound that contains bromine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole typically involves the reaction of 3-amino-5-(methylthio)-1,2,4-thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methylthio)-1,2,4-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3-azido-5-(methylthio)-1,2,4-thiadiazole, 3-thio-5-(methylthio)-1,2,4-thiadiazole, and 3-alkoxy-5-(methylthio)-1,2,4-thiadiazole.

    Oxidation Reactions: Products include 3-bromo-5-(methylsulfinyl)-1,2,4-thiadiazole and 3-bromo-5-(methylsulfonyl)-1,2,4-thiadiazole.

    Reduction Reactions: Products include partially or fully reduced thiadiazole derivatives.

Scientific Research Applications

3-Bromo-5-(methylthio)-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as conductive polymers and coordination complexes, due to its electron-rich thiadiazole ring.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt the integrity of microbial cell membranes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,2,4-thiadiazole: Lacks the methylthio group, which may result in different reactivity and biological activity.

    5-(Methylthio)-1,2,4-thiadiazole: Lacks the bromine atom, which affects its ability to undergo substitution reactions.

    3-Chloro-5-(methylthio)-1,2,4-thiadiazole: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

3-Bromo-5-(methylthio)-1,2,4-thiadiazole is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

3-bromo-5-methylsulfanyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S2/c1-7-3-5-2(4)6-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMCXSVDKBFAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375681
Record name 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36955-33-6
Record name 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36955-33-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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